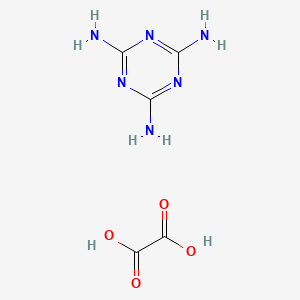
1-(4-methoxybenzyl)-2-methyl-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxybenzyl)-2-methyl-1H-benzimidazole is a heterocyclic aromatic organic compound It is characterized by the presence of a benzimidazole core substituted with a 4-methoxybenzyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxybenzyl)-2-methyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 4-methoxybenzaldehyde in the presence of an acid catalyst, followed by methylation. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Methoxybenzyl)-2-methyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can yield the corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, amines, and various substituted benzimidazoles .
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxybenzyl)-2-methyl-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(4-methoxybenzyl)-2-methyl-1H-benzimidazole involves its interaction with specific molecular targets. It can inhibit enzymes such as glycogen synthase kinase 3β (GSK-3β) and acetylcholinesterase, which are involved in various biological pathways. This inhibition can lead to reduced phosphorylation of tau proteins and decreased formation of amyloid-beta plaques, making it a potential candidate for Alzheimer’s disease treatment .
Vergleich Mit ähnlichen Verbindungen
1-(4-Methoxybenzyl)-1H-indole: Shares the 4-methoxybenzyl group but has an indole core instead of benzimidazole.
1-(4-Methoxybenzyl)-2-phenyl-1H-indole: Similar structure with an additional phenyl group.
1-(4-Methoxybenzyl)piperazine: Contains a piperazine ring instead of benzimidazole.
Uniqueness: 1-(4-Methoxybenzyl)-2-methyl-1H-benzimidazole is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
114963-96-1 |
|---|---|
Molekularformel |
C16H16N2O |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
1-[(4-methoxyphenyl)methyl]-2-methylbenzimidazole |
InChI |
InChI=1S/C16H16N2O/c1-12-17-15-5-3-4-6-16(15)18(12)11-13-7-9-14(19-2)10-8-13/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
DEWIBSSWWNXZEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{4-[({1-[(4-Fluorophenyl)methyl]-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene}methyl)amino]phenyl}acetamide](/img/structure/B14147521.png)

![Tert-butyl N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]carbamate](/img/structure/B14147540.png)
![Tert-butyl 4-[(1-phenylethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B14147546.png)
![N~1~-{(E)-[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}-1H-tetrazole-1,5-diamine](/img/structure/B14147553.png)

![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate](/img/structure/B14147563.png)


![2-(3-fluorophenyl)-N-[3-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B14147591.png)

![1,5-Dimethyl (4S)-4-(2-aminoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate](/img/structure/B14147609.png)
